molecular formula C20H13NO5 B2562492 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile CAS No. 898415-73-1

2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile

Cat. No.: B2562492
CAS No.: 898415-73-1
M. Wt: 347.326
InChI Key: IJNAACUYXOSFAF-UHFFFAOYSA-N
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Description

2-{[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is a hybrid heterocyclic compound featuring a benzofuran moiety fused to a chromen-2-one (coumarin) core, substituted with a methoxy group at the 7-position of the benzofuran ring and an acetonitrile group at the 6-position of the chromenone (via an ether linkage). Its molecular formula is C₂₁H₁₃NO₆, with a molecular weight of 375.34 g/mol. The compound is structurally characterized by its planar aromatic systems (benzofuran and coumarin) and polar nitrile functional group, which may enhance solubility and reactivity in biological or synthetic contexts.

Properties

IUPAC Name

2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-23-17-4-2-3-12-9-18(26-20(12)17)15-11-19(22)25-16-6-5-13(10-14(15)16)24-8-7-21/h2-6,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNAACUYXOSFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile typically involves multiple steps, including etherification and dehydrative cyclization. One common method involves the reaction of 7-amino-4-methylcoumarin with organic halides, followed by the reaction with heteroaryl/alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions with electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

tert-Butyl 2-{[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

This analog replaces the nitrile group with a tert-butyl ester. Key differences include:

  • Molecular Weight : 422.43 g/mol vs. 375.34 g/mol for the acetonitrile derivative.
  • Synthetic Route : The tert-butyl ester is synthesized via alkylation of 6-hydroxy-4-(7-methoxybenzofuran-2-yl)coumarin with tert-butyl bromoacetate under basic conditions (K₂CO₃/DMF) .
  • Reactivity : The ester group may undergo hydrolysis under acidic or basic conditions, whereas the nitrile group in the target compound is more stable but can participate in nucleophilic additions or cyclizations.

Table 1: Comparison of Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C₂₁H₁₃NO₆ 375.34 -OCH₂CN
tert-Butyl Ester Analog C₂₄H₂₂O₇ 422.43 -OCH₂CO₂C(CH₃)₃

Benzofuran-Acetonitrile Derivatives

(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (Compound 5a)

  • Structure : Shares the benzofuran-oxygen-acetonitrile motif but incorporates an indole-methylene group and an ethyl substituent.
  • Synthesis: Synthesized via alkylation of 6-hydroxybenzofuranone with chloroacetonitrile (65% yield, K₂CO₃/DMF, 60°C) .
  • Spectroscopy : Key NMR signals include δ 5.39 (s, OCH₂CN), 7.77 (d, coumarin proton), and 8.23 ppm (s, indole proton) .

2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile

  • Structure : Simpler benzofuran-acetonitrile derivative without the coumarin moiety.
  • Crystallography: Monoclinic crystal system (space group C2/c) with planar geometry (r.m.s. deviation = 0.025 Å). Stabilized by C–H···O hydrogen bonding .
  • Synthesis : Prepared from 6-hydroxybenzofuran-3-one and propargyl bromide (80% yield, K₂CO₃/acetone) .

Nitrile-Containing Heterocycles with Divergent Cores

Pyrimidine-5-carbonitrile Derivatives (e.g., Compounds 42–44, 49–51)

  • Structural Divergence : Pyrimidine cores substituted with thioether and nitrile groups (e.g., 4-((1-methyltetrazol-5-yl)thio)-6-(2-oxo-2H-chromen-6-yl)pyrimidine-5-carbonitrile) .
  • Synthesis : Achieved via nucleophilic substitution between thiols and chloropyrimidines (yields: 72.8–90.8%) .
  • Thermal Stability : Higher melting points (156–227°C) compared to benzofuran-acetonitriles, likely due to extended π-conjugation .

[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile (1X7E)

  • Structure : Features dual hydroxyl groups and a benzofuran-acetonitrile scaffold, contrasting with the methoxy and coumarin groups in the target compound .

Key Findings and Implications

Substituent Impact : The acetonitrile group enhances electrophilicity compared to esters, enabling diverse reactivity.

Synthetic Flexibility : Alkylation with chloroacetonitrile under basic conditions (K₂CO₃/DMF or acetone) is a robust method for benzofuran-acetonitrile derivatives .

Structural Diversity : Coumarin and pyrimidine hybrids exhibit higher thermal stability, while simpler benzofuran-acetonitriles prioritize crystallographic planarity .

Biological Activity

2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile, also known by its CAS number 898415-73-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13NO5C_{20}H_{13}NO_5 with a molecular weight of 363.32 g/mol. The structure consists of a benzofuran moiety linked to a chromenone, which is believed to contribute to its biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways by binding to these targets, ultimately influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran and chromenone structures have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that this compound may possess similar antimicrobial capabilities .

Anticancer Properties

The potential anticancer effects of this compound are supported by studies on structurally related compounds. For example, chalcone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases . The incorporation of methoxy groups in the structure is believed to enhance cytotoxicity against cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

Compounds like this compound may also exhibit anti-inflammatory properties. Research on similar benzofuran derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro . This suggests a potential therapeutic application in inflammatory diseases.

Study on Antimicrobial Activity

A study focusing on the antimicrobial activity of benzofuran derivatives found that several compounds displayed significant inhibition against Candida albicans. The structure–activity relationship indicated that modifications, such as the addition of methoxy groups, enhanced their efficacy .

Research on Anticancer Activity

In another study, a series of chromenone derivatives were tested for their anticancer properties against various human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising cytotoxic effects, with IC50 values suggesting potent activity .

Data Table: Summary of Biological Activities

Activity Related Compounds Effect IC50/EC50 Values
AntimicrobialBenzofuran derivativesInhibition of bacterial growthVaries by strain
AnticancerChromenone derivativesInduction of apoptosis in cancer cellsIC50 ~ 10 µM (varies)
Anti-inflammatoryBenzofuran derivativesInhibition of pro-inflammatory cytokinesIC50 ~ 5 µM (varies)

Q & A

Basic: What is the synthetic route for 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile?

Methodological Answer:
The compound is synthesized via nucleophilic substitution. Key steps include:

Reaction Conditions : 6-Hydroxybenzofuran-3-one is reacted with propargyl bromide in dry acetone using potassium carbonate (K₂CO₃) as a base at 40–50°C for 2.5 hours .

Purification : The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and recrystallized from ethyl acetate/hexane (yield: 80%) .

Characterization : Confirmed via melting point (112–114°C), 1^1H NMR (e.g., δ 4.74 ppm for acetonitrile protons), and 13^{13}C NMR (e.g., δ 197.6 ppm for ketone carbonyl) .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, acetonitrile carbons at ~115 ppm) .
  • X-ray Crystallography : Monoclinic space group (e.g., C2/c), lattice parameters (e.g., a=8.22a = 8.22 Å, b=13.87b = 13.87 Å), and anisotropic displacement parameters confirm molecular geometry .
  • IR Spectroscopy : Stretching vibrations for nitrile (~2250 cm1^{-1}) and carbonyl groups (~1700 cm1^{-1}) .

Advanced: How are intermolecular interactions analyzed in its crystal structure?

Methodological Answer:

  • Hydrogen Bonding : Weak C–H···O interactions (e.g., H-bond distances 2.5–3.0 Å) stabilize sheet-like packing. These are identified using SHELXL refinement and visualized in ORTEP .
  • π-π Stacking : Coumarin and benzofuran rings exhibit face-to-face stacking (interplanar distances ~3.5 Å), analyzed via Mercury or PLATON software .
  • Data Collection : High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL refinement (R-factor < 0.05) ensure accuracy .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

Refinement Checks : Use SHELXL’s validation tools (e.g., ADDSYM, TWIN) to detect missed symmetry or twinning .

DFT Comparison : Optimize geometry using Gaussian at B3LYP/6-31G* level and compare bond lengths/angles with crystallographic data .

Thermal Motion Analysis : Anisotropic displacement parameters (e.g., Uiso^{iso} values) should align with expected vibrational modes; outliers suggest disorder .

Advanced: What challenges arise in refining its crystal structure with SHELX?

Methodological Answer:

  • Disorder Handling : Flexible methoxy or acetonitrile groups may require PART instructions or split positions in SHELXL .
  • High Anisotropy : Use ISOR or DELU restraints to model thermal motion for light atoms (e.g., oxygen) .
  • Data Quality : Ensure I>2σ(I)I > 2σ(I) and Rint_{int} < 0.05 to minimize noise. Multi-scan absorption correction (SADABS) improves data accuracy .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair : Ethyl acetate/hexane (2:1 v/v) yields block-shaped crystals suitable for X-ray diffraction .
  • Temperature Gradient : Slow cooling from 50°C to room temperature minimizes defects .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

  • Catalyst Screening : Test K₂CO₃ vs. Cs₂CO₃ for improved nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (acetonitrile vs. DMF) to enhance reaction rate .
  • Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust stoichiometry .

Advanced: How to analyze weak hydrogen bonds in crystallography?

Methodological Answer:

  • Geometry Criteria : C–H···O bonds with dH...O<2.6d_{\text{H...O}} < 2.6 Å and angles > 120° are significant. PLATON’s ADDSYM detects symmetry-related interactions .
  • Hirshfeld Surfaces : Generate via CrystalExplorer to visualize interaction fingerprints (e.g., red spikes for H-bonds) .

Basic: What common impurities form during synthesis?

Methodological Answer:

  • By-Products : Unreacted 6-hydroxybenzofuran-3-one or over-alkylated derivatives. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes polar impurities .

Advanced: How to validate anisotropic displacement parameters?

Methodological Answer:

  • Thermal Ellipsoids : Use ORTEP to visualize ellipsoids (30% probability level). Elongation along bonds suggests libration .
  • ADP Analysis : Compare Ueq^{eq} values with similar structures. High values for acetonitrile carbons may indicate flexibility .

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